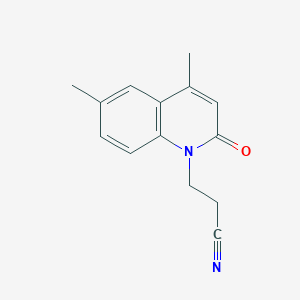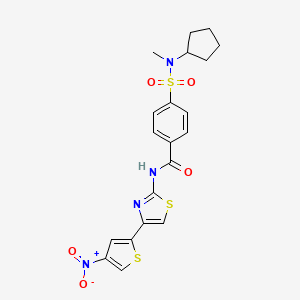
3-(4,6-Dimethyl-2-oxoquinolin-1(2H)-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,6-Dimethyl-2-oxoquinolin-1(2H)-yl)propanenitrile, also known as DMQX, is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory formation. DMQX has been widely used in scientific research to study the function and regulation of the NMDA receptor.
Mecanismo De Acción
3-(4,6-Dimethyl-2-oxoquinolin-1(2H)-yl)propanenitrile is a competitive antagonist of the NMDA receptor. It binds to the glycine-binding site of the NMDA receptor and prevents the binding of glycine, which is an essential co-agonist of the receptor. This results in the inhibition of NMDA receptor-mediated synaptic transmission and the modulation of neuronal excitability.
Biochemical and Physiological Effects:
3-(4,6-Dimethyl-2-oxoquinolin-1(2H)-yl)propanenitrile has been shown to modulate the activity of the NMDA receptor in various brain regions, including the hippocampus, cortex, and striatum. It has been shown to inhibit long-term potentiation (LTP), which is a form of synaptic plasticity that underlies learning and memory formation. 3-(4,6-Dimethyl-2-oxoquinolin-1(2H)-yl)propanenitrile has also been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4,6-Dimethyl-2-oxoquinolin-1(2H)-yl)propanenitrile is a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the function and regulation of the receptor. It has been used in a wide range of in vitro and in vivo experiments to investigate the role of the NMDA receptor in various physiological and pathological processes. However, 3-(4,6-Dimethyl-2-oxoquinolin-1(2H)-yl)propanenitrile has some limitations, including its potential toxicity and off-target effects. Therefore, it is important to use appropriate controls and doses when conducting experiments with 3-(4,6-Dimethyl-2-oxoquinolin-1(2H)-yl)propanenitrile.
Direcciones Futuras
There are several future directions for 3-(4,6-Dimethyl-2-oxoquinolin-1(2H)-yl)propanenitrile research. One area of research is the development of new drugs that target the NMDA receptor for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of research is the investigation of the role of the NMDA receptor in pain perception and drug addiction. Furthermore, the development of new techniques for the delivery of 3-(4,6-Dimethyl-2-oxoquinolin-1(2H)-yl)propanenitrile to specific brain regions could provide new insights into the function and regulation of the NMDA receptor in vivo.
Métodos De Síntesis
3-(4,6-Dimethyl-2-oxoquinolin-1(2H)-yl)propanenitrile can be synthesized in several steps from commercially available starting materials. The first step involves the condensation of 2-aminoacetophenone with ethyl acetoacetate to form 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid ethyl ester. The second step involves the reaction of this intermediate with cyanogen bromide to form 3-(4,6-dimethyl-2-oxoquinolin-1(2H)-yl)propanenitrile.
Aplicaciones Científicas De Investigación
3-(4,6-Dimethyl-2-oxoquinolin-1(2H)-yl)propanenitrile has been widely used in scientific research to study the function and regulation of the NMDA receptor. It has been used to investigate the role of the NMDA receptor in synaptic plasticity, learning, and memory formation. 3-(4,6-Dimethyl-2-oxoquinolin-1(2H)-yl)propanenitrile has also been used to study the effects of NMDA receptor antagonists on pain perception, drug addiction, and neurodegenerative diseases. In addition, 3-(4,6-Dimethyl-2-oxoquinolin-1(2H)-yl)propanenitrile has been used to develop new drugs that target the NMDA receptor for the treatment of various neurological disorders.
Propiedades
IUPAC Name |
3-(4,6-dimethyl-2-oxoquinolin-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-4-5-13-12(8-10)11(2)9-14(17)16(13)7-3-6-15/h4-5,8-9H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMGHFDKNWIHCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C=C2C)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,6-Dimethyl-2-oxoquinolin-1(2H)-yl)propanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2700106.png)

![[2-(4-Fluorophenyl)ethyl]isopropylamine](/img/structure/B2700109.png)
![2-{[2-Oxo-2-(2-toluidino)ethyl]sulfonyl}acetic acid](/img/structure/B2700111.png)






![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2700125.png)
